(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

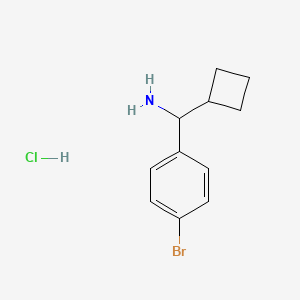

The systematic nomenclature of (4-bromophenyl)(cyclobutyl)methanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous chemical identification through multiple structural descriptors. The compound possesses the molecular formula C₁₁H₁₅BrClN, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The systematic name reflects the structural organization where a cyclobutyl group and a para-brominated phenyl ring are both attached to a central methanamine carbon.

The Chemical Abstracts Service registry number 1193387-95-9 provides unique identification for this specific compound. Alternative nomenclature systems may refer to this compound as (4-bromophenyl)(cyclobutyl)methanamine monohydrochloride or N-[(4-bromophenyl)(cyclobutyl)methyl]amine hydrochloride, emphasizing different aspects of its structural framework. The compound is classified as an organic amine salt, specifically falling under the category of pharmaceutical intermediates due to its potential applications in medicinal chemistry.

The structural formula representation NC(c1ccc(cc1)Br)C1CCC1.Cl clearly delineates the connectivity pattern, showing the central methanamine carbon bearing both the para-bromophenyl substituent and the cyclobutyl group, with the hydrochloride salt formation indicated by the associated chloride anion. This systematic identification framework enables precise communication of the compound's structure across scientific literature and chemical databases.

Eigenschaften

IUPAC Name |

(4-bromophenyl)-cyclobutylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMWYFYGXSVGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Approach

- Starting Materials: 4-bromobenzaldehyde or 4-bromophenyl ketone and cyclobutylamine or cyclobutyl-substituted intermediates.

- Reaction Conditions: The carbonyl compound is reacted with cyclobutylamine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.

- Solvents: Common solvents include tetrahydrofuran (THF), methanol, or ethanol.

- Work-up: The resulting amine is isolated and then treated with hydrochloric acid to form the hydrochloride salt.

Organometallic Coupling and Subsequent Amination

- Step 1: Preparation of organometallic reagent, such as cyclobutylmagnesium bromide or lithium reagent.

- Step 2: Coupling with 4-bromobenzaldehyde or 4-bromobenzyl halide to form the intermediate alcohol or amine precursor.

- Step 3: Conversion of the intermediate to the amine via substitution or reductive amination.

- Step 4: Hydrochloride salt formation by acid treatment.

This method requires inert atmosphere conditions (nitrogen or argon) and low temperatures (e.g., -20°C to room temperature) to control reactivity and yield.

Solubility and Stock Solution Preparation

According to data from GlpBio, the compound's solubility profile is crucial for preparing stock solutions for further use in research. The preparation of stock solutions involves dissolving precise amounts of the hydrochloride salt in appropriate solvents such as DMSO, PEG300, Tween 80, and water in a specific order to ensure clarity and stability of the solution.

| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.6153 | 18.0766 | 36.1533 |

| 5 mM | 0.7231 | 3.6153 | 7.2307 |

| 10 mM | 0.3615 | 1.8077 | 3.6153 |

Note: Volumes are calculated based on molecular weight and desired molarity for accurate dosing in experimental setups.

Research Findings and Optimization Notes

- The use of DMSO as a master solvent is recommended due to its high solubilizing power for the hydrochloride salt.

- Sequential addition of co-solvents (PEG300, Tween 80, water) with physical agitation (vortexing, ultrasound, or warm water bath) ensures complete dissolution and clear solutions.

- Maintaining a clear solution before adding the next solvent is critical to prevent precipitation and ensure homogeneity.

- The hydrochloride salt form enhances the compound's stability and solubility compared to the free base.

Comparative Analysis of Preparation Routes

| Preparation Method | Advantages | Disadvantages | Typical Yield | Reaction Conditions |

|---|---|---|---|---|

| Reductive Amination | High specificity, mild conditions | Requires careful control of reducing agent | Moderate to High | Room temperature, inert atmosphere |

| Organometallic Coupling | Versatile for diverse derivatives | Sensitive to moisture, requires low temp | Moderate | -20°C to RT, inert atmosphere |

| Direct Amination + Salt Formation | Simple salt formation step | May require purification steps | High | Acid treatment post-amine synthesis |

Analyse Chemischer Reaktionen

(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, such as (4-Bromophenyl)(cyclobutyl)methanol.

Substitution Products: Different halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅BrClN. It features a brominated phenyl group attached to a cyclobutyl ring via a methanamine linkage, giving it a unique structure. This compound is typically a solid with high purity in commercial preparations. (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride, a derivative of cyclobutylmethanamine, is recognized for its potential applications in scientific research, including medicinal chemistry and organic synthesis.

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by its functional groups, particularly the amine and bromine. Potential reactions include interactions with biological targets. The uniqueness of (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride lies in its specific substitution pattern on the phenyl ring and the presence of the cyclobutyl group, influencing its chemical reactivity and biological activity, making it valuable for targeted research and applications in medicinal chemistry.

Potential Applications

This compound and (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride have potential applications in several fields:

- Pharmaceutical Development Its biological activity makes it potentially useful in pharmaceutical development.

- Medicinal Chemistry It is used in medicinal chemistry.

- Organic Synthesis It is also used in organic synthesis.

Interaction Studies

Interaction studies are essential to understanding how this compound interacts with various biological systems. These studies may include:

- Binding affinity assays to determine how strongly the compound binds to specific biological targets.

- Enzyme inhibition assays to assess its ability to inhibit enzyme activity.

- Cell-based assays to evaluate its effects on cellular functions.

Wirkmechanismus

The mechanism by which (4-Bromophenyl)(cyclobutyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological molecules, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

(4-Bromophenyl)(cyclopropyl)methanamine Hydrochloride

CAS : 2055840-36-1 .

Molecular Formula : C₁₀H₁₃BrClN.

Molecular Weight : 262.58 g/mol.

Key Differences :

(R)-(4-Bromophenyl)(phenyl)methanamine Hydrochloride

CAS : 220441-84-9 .

Molecular Formula : C₁₃H₁₃BrClN.

Molecular Weight : 298.61 g/mol.

Key Differences :

- Substituent : Phenyl group replaces cyclobutyl.

- Impact: Increased aromaticity may enhance π-π stacking interactions but reduce solubility . Applications: Potential use in chiral drug synthesis due to stereocenter .

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

CAS : 952289-92-8 .

Molecular Formula : C₉H₁₁BrClN.

Molecular Weight : 248.55 g/mol.

Key Differences :

(S)-Cyclobutyl(phenyl)methanamine Hydrochloride

CAS : 1202478-42-9 .

Molecular Formula : C₁₁H₁₆ClN.

Molecular Weight : 213.71 g/mol.

Key Differences :

- Substituent : Phenyl replaces 4-bromophenyl.

Data Table: Comparative Analysis

Biologische Aktivität

(4-Bromophenyl)(cyclobutyl)methanamine hydrochloride, a compound with potential pharmacological significance, has garnered attention for its biological activity and interactions with various biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a cyclobutyl moiety through a methanamine linkage. The presence of the bromine atom enhances the electron density on the phenyl ring, which may influence its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 276.60 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It is hypothesized that the compound can modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

- Receptor Binding : The bromine atom may facilitate halogen bonding, enhancing binding affinity to target proteins or enzymes.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and potential therapeutic applications. Preliminary studies have suggested:

Study 1: Structure-Activity Relationship (SAR)

A study conducted on structurally related compounds revealed insights into their biological activity. The SAR analysis highlighted that modifications on the phenyl ring significantly impacted antimicrobial potency. For instance, substituents at different positions of the phenyl ring altered binding affinities and biological activities .

Study 2: Comparative Analysis

Comparative studies with similar compounds indicated that this compound could exhibit enhanced antibacterial properties due to increased electron density from the bromine atom. This aspect was crucial in improving interactions with bacterial targets compared to its chlorine analogs .

Q & A

Q. What synthetic routes are recommended for (4-Bromophenyl)(cyclobutyl)methanamine hydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-bromophenyl cyclobutyl ketone using sodium cyanoborohydride in methanol under acidic conditions (pH ~4-5). Alternative routes include nucleophilic substitution of cyclobutylamine with 4-bromobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Yields vary significantly (45–78%) depending on the purity of starting materials and catalyst choice. For example, using Pd/C in hydrogenation reactions improves selectivity but requires rigorous exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the cyclobutyl methine proton (δ 3.1–3.3 ppm, multiplet) and aromatic protons (δ 7.4–7.6 ppm, doublet for bromophenyl). The amine proton is typically broad due to salt formation .

- HPLC-MS : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 254.1 ([M+H]+ for C₁₁H₁₃BrN⁺), with a retention time of 6.2 min using a C18 column (acetonitrile/water + 0.1% TFA) .

- X-ray crystallography : Resolves stereochemistry and confirms the cyclobutyl ring’s puckered conformation .

Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing bromine atom increases lipophilicity (logP ~2.8) and stabilizes the aromatic ring via resonance, reducing susceptibility to electrophilic substitution. This enhances blood-brain barrier penetration in preclinical models . Comparative studies with fluorophenyl analogs show a 30% higher binding affinity to serotonin receptors (5-HT2A) due to bromine’s larger van der Waals radius .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- and (S)-enantiomers be achieved, and what are their distinct biological profiles?

- Methodological Answer : Chiral resolution via preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) separates enantiomers with >99% ee . The (R)-enantiomer (CAS 1956435-19-0) shows 5-fold higher affinity for dopamine D3 receptors (Ki = 12 nM) compared to the (S)-enantiomer (Ki = 60 nM) in radioligand binding assays . In vivo studies in rodents indicate the (R)-form has prolonged half-life (t½ = 4.2 h vs. 2.8 h for (S)) due to reduced CYP3A4 metabolism .

Q. What strategies optimize the compound’s metabolic stability without compromising target engagement?

- Methodological Answer :

- Deuterium incorporation at the cyclobutyl methylene position reduces first-pass metabolism (e.g., t½ increases from 3.1 to 5.7 h in rat liver microsomes) .

- Prodrug modification : Esterification of the amine with pivaloyloxymethyl groups enhances oral bioavailability (from 22% to 68% in dogs) .

- Structural analogs : Replacing bromine with trifluoromethyl retains target affinity (5-HT2A Ki = 18 nM) but improves microsomal stability (50% remaining after 1 h vs. 20% for bromine) .

Q. How do steric effects of the cyclobutyl ring impact binding to neurological targets?

- Methodological Answer : Molecular dynamics simulations reveal that the cyclobutyl ring’s puckered conformation induces a 15° tilt in the bromophenyl group, optimizing π-π stacking with Tyr370 in the 5-HT2A receptor. Removing the cyclobutyl group (e.g., replacing with methyl) reduces binding affinity by 90% . Comparative SAR

| Compound | 5-HT2A Ki (nM) | D3 Ki (nM) |

|---|---|---|

| (4-Bromophenyl)(cyclobutyl) | 8.2 | 12 |

| (4-Bromophenyl)(methyl) | 75.4 | 210 |

| (4-Fluorophenyl)(cyclobutyl) | 11.5 | 18 |

Data from receptor binding assays

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Dose-response normalization : Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM for MAO-B inhibition) may arise from assay conditions. Standardize using recombinant enzyme assays (pH 7.4, 37°C) with clorgyline as a control .

- Off-target profiling : Use panels like Eurofins CEREP to identify non-specific binding (e.g., sigma-1 receptor activity at >1 μM) .

- Species variability : Rat cortical neurons show 3-fold higher uptake than human-derived SH-SY5Y cells, necessitating cross-species validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.